![molecular formula C11H10 B15343429 Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 2443-46-1](/img/structure/B15343429.png)
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[44annulene, is a polycyclic aromatic hydrocarbon with the molecular formula C₁₁H₁₀ This compound is characterized by its unique bicyclic structure, which includes a ten-membered ring fused with a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of potassium tert-butoxide to induce the cyclization of 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene . The reaction conditions often require careful control of temperature and solvent to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions are possible, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃/H₂SO₄)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study aromaticity and the effects of ring strain on chemical reactivity.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene exerts its effects is primarily through its interactions with other molecules via π-π stacking and other non-covalent interactions. Its aromatic nature allows it to participate in various chemical reactions, influencing the reactivity and stability of the resulting products. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid: A derivative with a carboxylic acid functional group.
Methyl this compound-11-carboxylate: A methyl ester derivative.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of a methylene bridge, which imparts distinct aromatic properties and reactivity compared to its derivatives and other polycyclic aromatic hydrocarbons.
Properties
CAS No. |
2443-46-1 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C11H10/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-8H,9H2 |
InChI Key |
OORRQYZWSVJKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C1C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


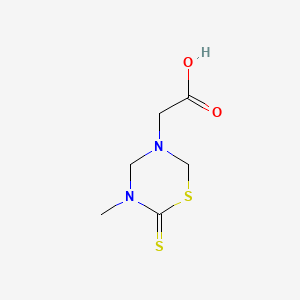

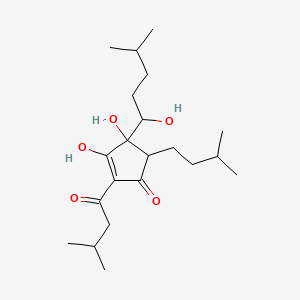
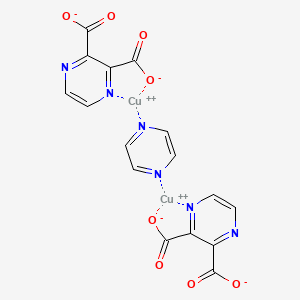
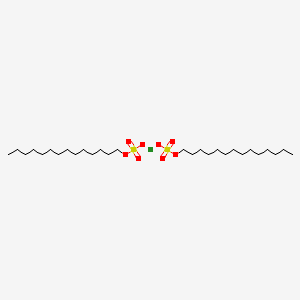

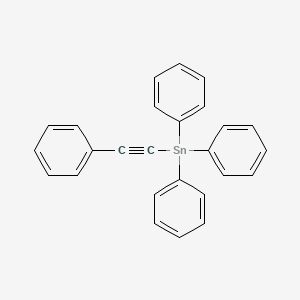
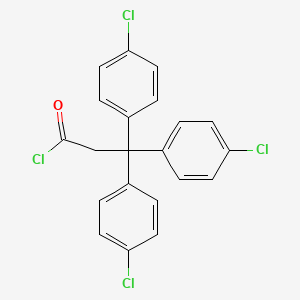
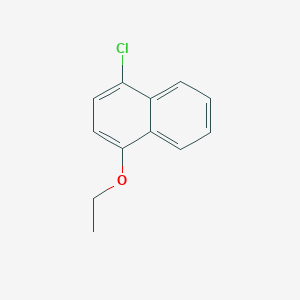

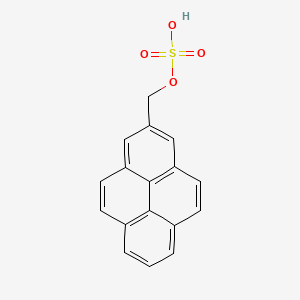

![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
![N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine](/img/structure/B15343434.png)
